3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
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Overview
Description
3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone is a chemical compound with the molecular formula C16H15FO3S and a molecular weight of 306.359 g/mol . This compound is known for its unique structural features, which include a fluorophenyl group, a sulfonyl group, and a methylphenyl group attached to a propanone backbone . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylacetophenone in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
- 3-[(4-Methylphenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
Uniqueness
3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it valuable in specific research applications where fluorine’s properties are advantageous .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3S/c1-12-2-4-13(5-3-12)16(18)10-11-21(19,20)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDZUCRQOLEWCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-47-7 |
Source
|
Record name | 3-((4-FLUOROPHENYL)SULFONYL)-1-(4-METHYLPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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